4-Chlorocyclohex-3-ene-1-carbaldehyde is an organic compound characterized by its unique structure that consists of a cyclohexene ring with a chlorine atom and an aldehyde functional group. Its molecular formula is , and it features a double bond in the cyclohexene ring, which contributes to its reactivity. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The biological activity of 4-Chlorocyclohex-3-ene-1-carbaldehyde has been explored in various studies, particularly concerning its potential as a precursor for bioactive compounds. Its derivatives have shown varying degrees of cytotoxicity, making them candidates for further pharmacological investigation. The compound's ability to interact with biological targets suggests it may play a role in enzyme inhibition or modulation, although specific pathways remain to be fully elucidated .
Several methods exist for synthesizing 4-Chlorocyclohex-3-ene-1-carbaldehyde:
This compound has several notable applications:
Interaction studies involving 4-Chlorocyclohex-3-ene-1-carbaldehyde primarily focus on its reactivity with enzymes and proteins. Research indicates that it may inhibit certain enzymatic activities by forming covalent bonds with active sites on target proteins. These interactions are essential for understanding its potential biological effects and therapeutic applications .
Several compounds share structural similarities with 4-Chlorocyclohex-3-ene-1-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chlorocyclohexanone | Contains a ketone group instead of an aldehyde | Different reactivity due to the carbonyl group |
| 2-Chlorocyclohexanol | Has a hydroxyl group | Exhibits alcohol characteristics |
| Cyclohex-1-enecarbaldehyde | Lacks chlorine | Affects reactivity and applications |
| 4-Chlorocyclohexanecarbaldehyde | Similar structure but varies in substituents | May exhibit different biological activities |
These compounds illustrate the diversity within the chlorinated cyclohexene family while highlighting the unique reactivity and potential applications of 4-Chlorocyclohex-3-ene-1-carbaldehyde. Its distinct structure allows it to participate in specific
The compound’s documented history begins with its inclusion in chemical catalogs in the early 2010s, reflecting its growing importance in industrial and academic laboratories. While no single discovery team is credited, its structural framework aligns with mid-20th-century advancements in cyclohexene chemistry, particularly methods for introducing halogens and carbonyl groups into cyclic systems. The registration of its CAS number (52352-90-6) in 2014 marked its formal recognition as a distinct chemical entity, enabling standardized procurement for research purposes.
Key milestones in its adoption include:
The absence of patent literature prior to 2014 suggests its initial synthesis likely occurred in academic settings as part of broader investigations into functionalized cyclohexenes.
4-Chlorocyclohex-3-ene-1-carbaldehyde occupies a strategic niche due to three reactive centers:
This compound’s versatility is exemplified in:
Recent studies highlight its role in synthesizing chiral ligands for transition-metal catalysis, leveraging the rigidity of the cyclohexene ring to enforce specific coordination geometries. The compound’s commercial availability from global suppliers (e.g., Advanced ChemBlocks, BLD Pharmatech) underscores its industrial relevance, with pricing reflecting high purity (>95%) and specialized synthetic routes.
4-Chlorocyclohex-3-ene-1-carbaldehyde represents a halogenated cyclohexene derivative containing an aldehyde functional group [1]. The International Union of Pure and Applied Chemistry systematic name follows standard nomenclature conventions for substituted cyclohexene compounds [2]. The compound is registered under Chemical Abstracts Service number 52352-90-6, providing definitive identification in chemical databases [1] [2]. The MDL number MFCD24674327 serves as an additional unique identifier for this chemical entity [1].
The systematic naming convention indicates the presence of a chlorine substituent at position 4 of the cyclohexene ring, with the aldehyde group attached to carbon 1 [1]. The numbering system prioritizes the aldehyde functional group, which receives the lowest possible number according to International Union of Pure and Applied Chemistry rules [2]. The double bond is positioned between carbons 3 and 4, creating the cyclohex-3-ene backbone structure [1].
The SMILES notation O=CC1CC=C(Cl)CC1 provides a linear representation of the molecular connectivity [1] [2]. This notation clearly delineates the aldehyde carbonyl group (O=C), the cyclohexene ring structure, and the chlorine substitution pattern [1]. The InChI identifier InChI=1S/C7H9ClO/c8-6-4-2-7(5-9)3-1-6/h5-6H,1-4H2 offers a standardized structural description that ensures unambiguous chemical identification across different databases and software platforms [1].
The molecular formula C₇H₉ClO reflects the elemental composition of 4-chlorocyclohex-3-ene-1-carbaldehyde [1] [2]. This formula indicates seven carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom [1]. The molecular weight is calculated as 144.6 grams per mole based on standard atomic masses [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is 144.034193 grams per mole [3].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClO |
| Molecular Weight | 144.6 g/mol |
| Exact Mass | 144.034193 g/mol |
| Heavy Atoms Count | 9 |
| Rotatable Bond Count | 1 |
| Number of Rings | 1 |
The compound exhibits a LogP value of 1.45, indicating moderate lipophilicity [2]. The polar surface area measures 17 square angstroms, reflecting the limited polar character contributed primarily by the aldehyde oxygen atom [2]. The molecule contains one hydrogen bond acceptor (the carbonyl oxygen) and zero hydrogen bond donors, consistent with the aldehyde functional group characteristics [2].
The degree of unsaturation calculation confirms the presence of two degrees of unsaturation: one from the cyclohexene double bond and one from the aldehyde carbonyl group [1]. This structural analysis aligns with the proposed molecular formula and supports the cyclic alkene-aldehyde structure [2].
4-Chlorocyclohex-3-ene-1-carbaldehyde presents several stereochemical features inherent to substituted cyclohexene systems [4] [5]. The cyclohexene ring adopts a puckered conformation rather than a planar arrangement, minimizing steric and torsional strain [6]. The chair-like conformation represents the most stable arrangement for the six-membered ring, though the presence of the double bond constrains the ring flexibility compared to saturated cyclohexane derivatives [7].
The aldehyde substituent at position 1 can occupy either axial or equatorial orientations relative to the ring puckering [5]. The equatorial position is generally favored due to reduced 1,3-diaxial interactions and decreased steric hindrance [4] [5]. The chlorine substituent at position 4 similarly exhibits positional preferences, with the equatorial orientation providing greater stability [5].
The double bond between carbons 3 and 4 introduces geometric constraints that limit conformational flexibility [4]. This alkene functionality creates a planar region within the molecule, affecting the overall three-dimensional structure [6]. The positioning of the chlorine atom on the double bond creates the possibility of geometric isomerism, though the cyclic nature of the system restricts this to specific conformational arrangements [8].
Ring-flipping processes characteristic of cyclohexane derivatives occur in 4-chlorocyclohex-3-ene-1-carbaldehyde, though the double bond presence modifies the energy barriers and conformational preferences [7] [9]. The interconversion between different chair conformations allows the aldehyde and chlorine substituents to exchange between axial and equatorial positions [5] [9].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 4-chlorocyclohex-3-ene-1-carbaldehyde [10] [11]. The aldehyde proton exhibits a characteristic chemical shift near 10 parts per million in proton nuclear magnetic resonance spectra, appearing as a distinctive signal in a region where no other proton absorptions typically occur [10] [11]. This aldehyde proton shows minimal coupling to neighboring protons due to the three-bond separation from the ring methylene groups [11].
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde Proton | 9.7-10.0 | - |
| Vinyl Proton | 6.0-7.0 | - |
| Aldehyde Carbon | - | 200-205 |
| Vinyl Carbons | - | 120-140 |
| Aliphatic Carbons | - | 20-50 |
The vinyl proton attached to the double bond appears in the 6.0-7.0 parts per million region, characteristic of alkene protons [12] [13]. The cyclohexane methylene protons exhibit complex multipicity patterns due to the ring conformation and coupling interactions [10] [14]. Protons adjacent to the aldehyde group appear downfield shifted to approximately 2.2-2.6 parts per million due to the deshielding effect of the carbonyl group [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aldehyde carbonyl carbon at approximately 200-205 parts per million, a diagnostic region for aldehyde functional groups [11]. The vinyl carbons appear in the 120-140 parts per million range, while aliphatic ring carbons resonate between 20-50 parts per million [12] [11]. The chlorine substitution causes characteristic chemical shift perturbations in adjacent carbon atoms [15].
Infrared spectroscopy provides characteristic vibrational signatures that confirm the functional groups present in 4-chlorocyclohex-3-ene-1-carbaldehyde [16] [17]. The aldehyde carbonyl stretch appears as a strong absorption band in the 1720-1740 wavenumber region [16] [17]. This frequency range is typical for saturated aliphatic aldehydes, though conjugation effects from the nearby double bond may cause slight shifts to lower frequencies [17] [18].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (aldehyde) | 1720-1740 | Strong | Carbonyl stretching |
| C-H stretch (aldehyde) | 2720-2830 | Moderate | Aldehydic C-H |
| C=C stretch (alkene) | 1640-1680 | Moderate | Double bond stretching |
| C-H stretch (alkyl) | 2850-3000 | Strong | Saturated C-H |
| C-Cl stretch | 600-800 | Moderate | Carbon-chlorine bond |
The characteristic aldehydic carbon-hydrogen stretch appears as a moderate intensity band near 2720-2830 wavenumbers, often observable as a shoulder peak adjacent to the alkyl carbon-hydrogen stretching absorptions [16] [17]. This diagnostic feature helps distinguish aldehydes from other carbonyl-containing compounds [17].
The alkene carbon-carbon double bond stretch produces a moderate intensity absorption in the 1640-1680 wavenumber region [18] [13]. The alkyl carbon-hydrogen stretching vibrations appear as strong absorptions between 2850-3000 wavenumbers [13] [19]. The carbon-chlorine bond exhibits characteristic stretching frequencies in the 600-800 wavenumber range [20] [21].
Mass spectrometry of 4-chlorocyclohex-3-ene-1-carbaldehyde reveals characteristic fragmentation patterns typical of halogenated aldehydes [20] [22]. The molecular ion peak appears at mass-to-charge ratio 144, with the characteristic chlorine isotope pattern showing the molecular ion plus two peak at 146 due to the chlorine-37 isotope [20]. The molecular ion typically exhibits moderate intensity due to the stability of the cyclohexene-aldehyde structure [22].
| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| [M]⁺ | 144/146 | Moderate | Molecular ion with Cl isotope pattern |
| [M-CHO]⁺ | 115 | Moderate | Loss of aldehyde group |
| [M-Cl]⁺ | 109 | Strong | Loss of chlorine atom |
| [M-HCl]⁺ | 108 | Moderate | Loss of hydrogen chloride |
| [Cyclohexenyl]⁺ | 81 | Strong | Ring fragment after losses |
| [CHO]⁺ | 29 | Moderate | Aldehyde fragment |
Common fragmentation pathways include the loss of the aldehyde group (mass 29) to produce a fragment at mass-to-charge ratio 115 [22]. The loss of chlorine (mass 35) generates a prominent fragment at 109, while the elimination of hydrogen chloride (mass 36) produces an ion at 108 [20]. These fragmentation patterns are consistent with typical mass spectrometric behavior of organochlorine compounds [20].
The Vilsmeier-Haack reaction represents a fundamental approach for introducing formyl groups into organic compounds, particularly electron-rich aromatic and heterocyclic systems [1] [2]. This reaction involves the formation of a chloroiminium ion intermediate, commonly known as the Vilsmeier reagent, through the reaction of a substituted formamide with phosphorus oxychloride [1]. For the synthesis of 4-Chlorocyclohex-3-ene-1-carbaldehyde, the Vilsmeier-Haack formylation approach requires careful adaptation to cyclohexene substrates.
The mechanistic pathway begins with the formation of the Vilsmeier reagent from dimethylformamide and phosphorus oxychloride, creating a substituted chloroiminium ion [1]. This highly electrophilic species then reacts with the electron-rich cyclohexene substrate, initially forming an iminium ion intermediate [1]. The subsequent hydrolysis during workup converts this intermediate to the corresponding aldehyde product [1]. The reaction conditions typically require temperatures between 25-50°C and reaction times of 4-8 hours to achieve optimal yields ranging from 75-85% with selectivities of 85-90% [1] [2].
Critical factors influencing the success of the Vilsmeier-Haack formylation include the electronic nature of the substrate, as the reaction proceeds most efficiently with electron-rich aromatic systems [2]. The regioselectivity follows patterns similar to Friedel-Crafts acylation, primarily depending on the electron density of the attacked site [2]. Temperature control is essential, as excessive heat can lead to decomposition of the Vilsmeier reagent or unwanted side reactions [1]. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride reagent [1].
Advanced modifications of the traditional Vilsmeier-Haack protocol have been developed to improve yields and selectivities [3]. These include the use of microwave-assisted heating, which can reduce reaction times from hours to minutes while maintaining high yields [3]. Additionally, the incorporation of phase-transfer catalysts has been shown to improve the efficiency of the reaction when applied to cyclohexene derivatives [3]. The choice of solvent also plays a crucial role, with dichloromethane and chloroform being preferred over dimethylformamide alone for certain substrates [3].
Chlorination of cyclohexene derivatives can be achieved through several distinct mechanistic pathways, each offering unique advantages for the synthesis of 4-Chlorocyclohex-3-ene-1-carbaldehyde. The most commonly employed methods include electrophilic addition, radical substitution, and photochemical chlorination processes [4] [5] [6].
Electrophilic chlorination typically involves the use of aqueous chlorine or sodium hypochlorite solutions under controlled conditions [4]. This approach proceeds through the formation of a chloronium ion intermediate, followed by nucleophilic attack by water or chloride ions [4]. The reaction conditions significantly influence the product distribution, with higher chlorine-to-substrate ratios favoring dichlorinated products [4]. Temperature control is critical, as elevated temperatures can lead to ring-opening reactions and the formation of halogenated acyclic compounds [4].
Photochemical chlorination represents a more selective approach, utilizing ultraviolet light to generate chlorine radicals that selectively attack specific carbon-hydrogen bonds [6]. This method employs chlorine gas generated in situ from hydrochloric acid and sodium hypochlorite, providing enhanced safety compared to handling pure chlorine gas [6]. The reaction proceeds rapidly under photoirradiation using a black light source at 352 nanometers, achieving high yields within 1-5 minutes of residence time [6]. The selectivity can be controlled by adjusting the light intensity, temperature, and chlorine concentration [6].
Advanced flow chemistry approaches have been developed to improve the safety and efficiency of cyclohexene chlorination [6]. These systems utilize glass-made flow reactors with integrated mixing and irradiation capabilities, allowing for precise control of reaction conditions and minimizing the formation of unwanted byproducts [6]. The in situ generation of chlorine gas eliminates the need for handling large quantities of hazardous chlorine, while the continuous flow operation enables rapid screening of reaction conditions [6].
Radical chlorination can be initiated through thermal or photochemical means, with free radical initiators such as azobisisobutyronitrile or benzoyl peroxide [5]. This approach offers high selectivity for specific carbon-hydrogen bonds, particularly at allylic positions [5]. The reaction mechanism involves the formation of chlorine radicals, hydrogen abstraction to form carbon radicals, and subsequent chlorine atom transfer to produce the chlorinated product [5]. Temperature control is essential to prevent overchlorination and maintain selectivity [5].
The purification of 4-Chlorocyclohex-3-ene-1-carbaldehyde requires specialized techniques due to the compound's chemical properties and potential for decomposition [7] [8]. Fractional distillation remains the most widely used method for large-scale purification, though it presents challenges due to the formation of azeotropic mixtures and the thermal sensitivity of aldehyde functional groups [9] [10].
Fractional distillation systems typically employ fractionating columns filled with glass beads or metal sponge to achieve the necessary separation efficiency [10]. The process requires careful temperature control, with collection temperatures ranging from 81-85°C under reduced pressure to prevent thermal decomposition [11]. The boiling point difference between the target compound and related impurities necessitates the use of high-efficiency columns with multiple theoretical plates [10]. Vacuum distillation at pressures around 0.08 MPa can reduce the required temperatures and minimize thermal degradation while maintaining separation efficiency [11].
Aqueous bisulfite purification represents a highly selective method for aldehyde compounds, taking advantage of the reversible addition reaction between aldehydes and bisulfite ions [7] [8]. This technique involves treating the crude product with sodium bisulfite solution under acidic conditions, typically at pH 0-3, to form a water-soluble bisulfite adduct [7]. The adduct can then be regenerated to the free aldehyde through treatment with aqueous sodium carbonate solution [7]. The method achieves purities of 90-95% with recovery yields of 80-85%, making it particularly valuable for removing ketone and other carbonyl impurities [7].
Acetonitrile crystallization has emerged as a promising purification method, particularly for achieving high-purity products [7]. The technique involves dissolving the crude product in acetonitrile-water mixtures at controlled temperatures between 15-25°C [7]. The crystallization process can be controlled through temperature manipulation and seeding to produce high-quality crystals with purities exceeding 98-99% [7]. The method offers excellent recovery yields of 90-95% and is particularly effective for removing organic impurities with different solubility profiles [7].
Column chromatography provides the highest achievable purities but is typically reserved for small-scale preparations or high-value applications due to its labor-intensive nature and high cost [12]. Silica gel stationary phases with hexane-ethyl acetate mobile phases offer excellent separation of the target compound from structural isomers and side products [12]. The method can achieve purities exceeding 99% but requires careful optimization of solvent systems and loading conditions [12].
Yield optimization strategies focus on minimizing side reactions and maximizing the efficiency of each synthetic step [13] [14]. Temperature control is paramount, as excessive heat can lead to decomposition of the aldehyde functional group or unwanted rearrangement reactions [13]. The use of antioxidants and inert atmosphere conditions can prevent oxidation and polymerization reactions that reduce overall yields [13]. Catalyst optimization, including screening of different formylation reagents and reaction conditions, can significantly improve both yields and selectivities [13].
Industrial-scale production of 4-Chlorocyclohex-3-ene-1-carbaldehyde faces numerous technical and economic challenges that must be addressed to ensure efficient and cost-effective manufacturing [15] [16] [17]. Raw material handling presents the first major challenge, as cyclohexene is prone to autoxidation and peroxide formation when exposed to air and light [5] [18]. These peroxides can accumulate to dangerous levels and pose explosion hazards during storage and processing [5]. Industrial facilities must implement inert atmosphere storage systems and regular peroxide testing protocols to maintain safety standards [5].
Catalyst deactivation represents a significant operational challenge, particularly in processes utilizing phosphorus oxychloride or other moisture-sensitive reagents [14] [17]. The hydrolysis of phosphorus oxychloride in the presence of trace water leads to the formation of phosphoric acid and hydrogen chloride, which can poison catalysts and corrode equipment [14]. Industrial processes require sophisticated moisture control systems, including molecular sieve drying units and continuous monitoring of water content in feed streams [14]. The economic impact of catalyst deactivation extends beyond replacement costs to include production downtime and reduced product quality [14].
Temperature control in large-scale reactors poses considerable challenges due to the exothermic nature of many chlorination and formylation reactions [14] [17]. The scale-up of these processes requires advanced heat management systems, including external cooling loops, internal heat exchangers, and precise temperature monitoring throughout the reactor volume [14]. Inadequate temperature control can lead to thermal runaway reactions, equipment damage, and the formation of unwanted byproducts that contaminate the final product [14]. The heat generated during large-scale reactions necessitates the use of specialized reactor designs with enhanced heat transfer capabilities [14].
Product separation and purification at industrial scale involve complex distillation systems that must handle large volumes while maintaining product quality [9] [19]. The formation of azeotropic mixtures between 4-Chlorocyclohex-3-ene-1-carbaldehyde and related compounds complicates the distillation process and requires specialized column designs with multiple feeds and side draws [9]. The energy requirements for large-scale distillation operations are substantial, often accounting for 50-70% of the total manufacturing costs [9]. Advanced separation technologies, including membrane-based separations and adsorptive processes, are being investigated as potential alternatives to traditional distillation [9].
Environmental compliance represents an increasingly important challenge for industrial producers [17]. The generation of chlorinated organic compounds as byproducts requires sophisticated waste treatment systems to meet regulatory requirements [17]. The disposal of spent catalysts containing heavy metals and the management of chlorinated solvents add significant costs to the manufacturing process [17]. Many facilities are implementing green chemistry principles and exploring alternative synthetic routes that minimize environmental impact [17].